1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have shown significant inhibitory activity .
Synthesis Analysis
The synthesis of these derivatives involves complex molecular interactions . Theoretical techniques such as QTAIM (Quantum Theory of Atoms In Molecules) calculations have been used to describe these interactions .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves various molecular interactions . These interactions stabilize the molecular complexes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve various molecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are complex and depend on their molecular structure .Applications De Recherche Scientifique
Anticancer Potential
The synthesis of new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety, similar in structure to the compound , has shown promising anticancer activity. These compounds, including variants with methylsulfonyl and piperidine features, were synthesized and evaluated for their potential as anticancer agents. Some of these derivatives exhibited strong anticancer properties relative to doxorubicin, a reference drug, suggesting their potential therapeutic usefulness in cancer treatment. Further in vivo studies are necessary to confirm their effectiveness and applicability as cancer treatments (Rehman et al., 2018).
Na+/H+ Antiporter Inhibitors
Compounds with a structure closely related to the target compound have been studied for their role as Na+/H+ exchanger inhibitors, which are beneficial in the preservation of cellular integrity during cardiac ischemia and reperfusion. Such compounds have shown potential as adjunctive therapy in the treatment of acute myocardial infarction. The research highlights the importance of specific structural modifications for enhancing potency and selectivity towards NHE inhibitors, indicating the potential of similar compounds in cardiovascular therapies (Baumgarth et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) through various molecular interactions .
Biochemical Pathways
Inhibition of bacterial dna gyrase b (gyrb) can disrupt dna replication and transcription, leading to bacterial cell death .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against bacterial dna gyrase b (gyrb), leading to bacterial cell death .
Orientations Futures
Analyse Biochimique
Biochemical Properties
This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, inhibiting their activity and thus preventing the phosphorylation and deactivation of the tumor suppressor protein PTEN .
Cellular Effects
The inhibition of CK2 and GSK3β by 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide has profound effects on cellular processes. By preventing the deactivation of PTEN, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to CK2 and GSK3β, inhibiting their activity. This prevents these enzymes from phosphorylating PTEN, thus maintaining the active state of this tumor suppressor protein .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has a stable profile with no significant degradation observed over time .
Dosage Effects in Animal Models
Early results suggest a dose-dependent effect, with higher doses leading to more pronounced inhibition of CK2 and GSK3β .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of PTEN. It interacts with the enzymes CK2 and GSK3β, which are involved in the phosphorylation and deactivation of PTEN .
Transport and Distribution
Preliminary studies suggest that it may interact with various transporters and binding proteins .
Subcellular Localization
Early results suggest that it may be directed to specific compartments or organelles based on its interactions with CK2 and GSK3β .
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h11H,2-9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZPCFFLOXWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.